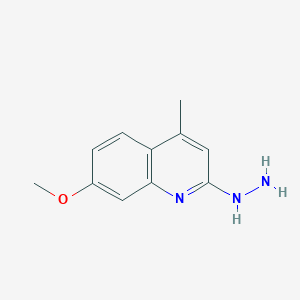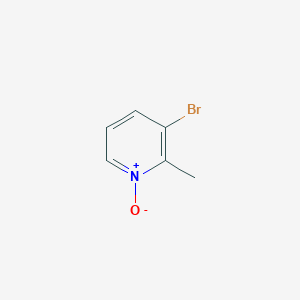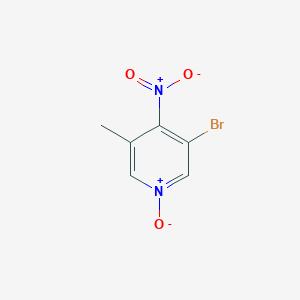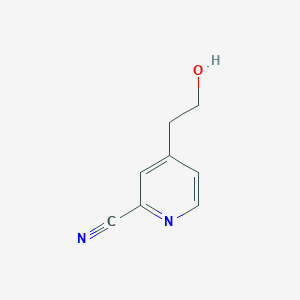
4-(2-Hydroxyethyl)pyridine-2-carbonitrile
Descripción general
Descripción
“4-(2-Hydroxyethyl)pyridine-2-carbonitrile” is a chemical compound . It acts as a reagent for the protection of carboxyl groups as their 2-(4-pyridyl)ethyl esters in organic synthesis . It is also used as an active pharmaceutical ingredient intermediate .
Chemical Reactions Analysis
“4-(2-Hydroxyethyl)pyridine-2-carbonitrile” acts as a reagent for the protection of carboxyl groups as their 2-(4-pyridyl)ethyl esters in organic synthesis . It is also used as an active pharmaceutical ingredient intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Hydroxyethyl)pyridine-2-carbonitrile” include a refractive index of n20/D 1.54 (lit.), boiling point of 150-155 °C/10 mmHg (lit.), and a density of 1.09 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The research into pyridine derivatives, including 4-(2-Hydroxyethyl)pyridine-2-carbonitrile, often focuses on their synthesis and structural analysis. For instance, the synthesis of pyridine derivatives has been extensively studied, with analyses including X-ray and spectroscopic methods to understand their structural features and optical properties. These studies help in identifying the effects of substituents on the emission spectra and the overall behavior of these compounds under various conditions (Cetina, Tranfić, Sviben, & Jukić, 2010). Additionally, the synthesis of specific pyridine derivatives through novel protocols and their structural confirmation via X-ray diffraction has been documented, providing insights into their molecular structure and potential applications (Tranfić, Halambek, Cetina, & Jukić, 2011).
Application in Corrosion Inhibition
Pyrazolopyridine derivatives, closely related to 4-(2-Hydroxyethyl)pyridine-2-carbonitrile, have been synthesized and evaluated as potential corrosion inhibitors for metals in acidic environments. Research shows that these compounds can significantly reduce corrosion rates, making them valuable in protecting industrial metal components (Dandia, Gupta, Singh, & Quraishi, 2013).
Novel Heterocyclic Systems
The development of novel heterocyclic systems involving pyridine derivatives is a significant area of research. For example, domino reactions have been employed to synthesize complex heterocyclic structures from pyridine carbonitrile derivatives, leading to new compounds with unique properties and potential applications in various fields, including pharmaceuticals and materials science (Bondarenko et al., 2016).
Inhibition of Biological Targets
Some pyridine derivatives, such as 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile, have been studied for their ability to inhibit specific biological targets, like xanthine oxidoreductase. These studies are crucial for developing new therapeutic agents for diseases like hyperuricemia, showcasing the potential biomedical applications of these compounds (Matsumoto, Okamoto, Ashizawa, & Nishino, 2011).
Crystal Structure and Material Properties
The determination of crystal structures and material properties of pyridine derivatives through X-ray crystallography and other analytical techniques is essential for understanding their physical and chemical behaviors. This information is vital for applications in material science, catalysis, and drug design (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-hydroxyethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-8-5-7(2-4-11)1-3-10-8/h1,3,5,11H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOORVBWJBCNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624740 | |
| Record name | 4-(2-Hydroxyethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)pyridine-2-carbonitrile | |
CAS RN |
99584-77-7 | |
| Record name | 4-(2-Hydroxyethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

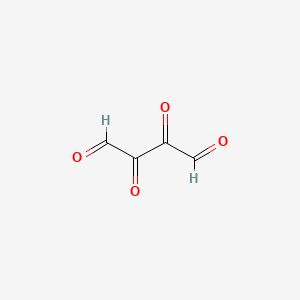
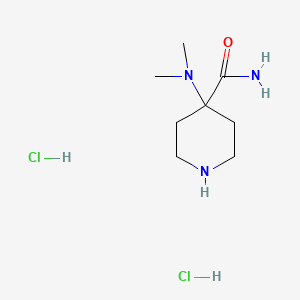
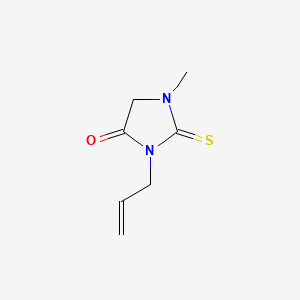

![Diazene, bis[4-(bromomethyl)phenyl]-](/img/structure/B3059313.png)
![Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-](/img/structure/B3059314.png)


